(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone
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Overview
Description
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a fluorophenyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Introduction of Methoxy Groups: Methoxylation can be achieved using methanol and an acid catalyst.
Formation of the Ylidene Group: The ylidene group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced isoquinoline derivatives
Substitution: Functionalized isoquinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its methoxy and fluorophenyl groups could enhance its binding affinity and specificity.
Medicine
In medicine, isoquinoline derivatives are often investigated for their pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound could be a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The methoxy and fluorophenyl groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-phenylethanone: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(2Z)-2-(6,7-dimethoxyisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone: Similar structure but without the dihydroisoquinoline moiety.
Uniqueness
The presence of both methoxy groups and a fluorophenyl moiety in (2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-(2-fluorophenyl)ethanone makes it unique compared to other isoquinoline derivatives
Properties
CAS No. |
906262-04-2 |
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Molecular Formula |
C19H18FNO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C19H18FNO3/c1-23-18-9-12-7-8-21-16(14(12)10-19(18)24-2)11-17(22)13-5-3-4-6-15(13)20/h3-6,9-11,21H,7-8H2,1-2H3/b16-11- |
InChI Key |
SIOXAIFBIWDBNA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3=CC=CC=C3F)OC |
solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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